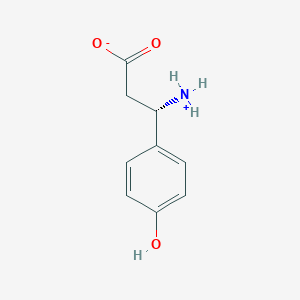

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a beta-amino acid also known as beta-tyrosine. The information presented herein is intended to support research, discovery, and development activities by providing essential physicochemical data, detailed experimental methodologies for its characterization, and visualizations of key conceptual frameworks.

Core Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by an amino group at the beta-position relative to the carboxylate group. Its structure, featuring a carboxylic acid, an amino group, and a phenolic hydroxyl group, dictates its behavior in solution as an amphoteric substance with a zwitterionic form. While specific experimental data for this compound is limited, its properties can be understood through the lens of its structural similarity to L-tyrosine and general principles of amino acid chemistry.

Quantitative Data Summary

The following table summarizes key quantitative physicochemical properties of this compound. It is important to note that while some data is directly available, pKa and isoelectric point values are typically determined experimentally for a specific compound under defined conditions. The values for the closely related L-tyrosine are provided for comparative purposes.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1][2] |

| Molecular Weight | 181.19 g/mol | PubChem[1][2] |

| Melting Point | 193-195 °C | LookChem[3] |

| Solubility (Water) | Slightly soluble | LookChem[3] |

| pKa₁ (-COOH) | Not explicitly found for this compound. (L-tyrosine: ~2.2) | Estimated based on L-tyrosine[4] |

| pKa₂ (-NH₃⁺) | Not explicitly found for this compound. (L-tyrosine: ~9.21) | Estimated based on L-tyrosine[4] |

| pKa₃ (-OH of phenol) | Not explicitly found for this compound. (L-tyrosine: ~10.1) | Estimated based on L-tyrosine |

| Isoelectric Point (pI) | Not explicitly found for this compound. (L-tyrosine: 5.63) | Estimated based on L-tyrosine[4] |

Experimental Protocols

Accurate determination of the basic properties of this compound is crucial for its application in research and drug development. The following sections detail the standard experimental protocols for determining its pKa values, isoelectric point, and solubility profile.

Determination of pKa Values and Isoelectric Point via Potentiometric Titration

The pKa values of the ionizable groups (carboxylic acid, amino group, and phenolic hydroxyl group) and the isoelectric point (pI) can be experimentally determined using potentiometric titration.[5][6][7] This method involves titrating a solution of the amino acid with a strong base and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

-

Deionized water

Protocol:

-

Preparation of the Amino Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M). To ensure all ionizable groups are in their fully protonated form, the pH of the solution is adjusted to ~1.5-2.0 with 0.1 M HCl.[8][9]

-

Titration Setup: Place the amino acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration with NaOH: Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the solution to stabilize and record the pH.[7][9]

-

Data Collection: Continue the titration until the pH reaches approximately 12.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The curve will exhibit two or three buffering regions corresponding to the pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups.

-

The pKa of each group is the pH at the midpoint of the corresponding buffering region (i.e., where half of the group has been deprotonated).[10]

-

The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero. For an amino acid with three ionizable groups like beta-tyrosine, the pI is calculated as the average of the two pKa values that flank the zwitterionic form.[11][12] Specifically, it would be the average of pKa₁ (carboxyl) and pKa₂ (amino).

-

Determination of Solubility

The solubility of this compound is expected to be pH-dependent, similar to L-tyrosine.[4][13] The shake-flask method is a standard technique to determine solubility in various solvents and at different pH values.

Materials and Equipment:

-

This compound

-

A range of solvents (e.g., water, ethanol, DMSO)

-

Buffers of various pH values

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent or buffer in a sealed container.

-

Equilibration: Place the containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved amino acid using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in that specific solvent or buffer at the given temperature.

Ionization States and Zwitterionic Form

The basic properties of this compound are fundamentally linked to its ionization states at different pH values. The presence of acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) functional groups allows the molecule to exist in different charged forms.

At a low pH, all functional groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group is the first to deprotonate, followed by the amino group, and finally the phenolic hydroxyl group at a higher pH. The zwitterionic form, which has no net charge, predominates at the isoelectric point (pI).

Conclusion

This technical guide has detailed the fundamental basic properties of this compound. Understanding its pKa values, isoelectric point, and solubility is critical for its effective use in scientific research and pharmaceutical development. The provided experimental protocols offer a framework for the precise determination of these properties, enabling researchers to better predict and control the behavior of this compound in various applications. The structural similarity to L-tyrosine provides a useful, albeit estimated, reference for its physicochemical characteristics. Experimental verification remains essential for obtaining precise values for this specific beta-amino acid.

References

- 1. This compound | C9H11NO3 | CID 6934230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(4-hydroxyphenyl)propanoate|lookchem [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bclab.thu.edu.tw [bclab.thu.edu.tw]

- 9. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide on (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid. Its structure is analogous to the proteinogenic α-amino acid L-tyrosine, with the amino group attached to the β-carbon of the propanoic acid backbone. This structural difference imparts unique chemical and biological properties, making it a molecule of significant interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of its chemical structure, analytical methodologies for its characterization, and its role in biological signaling pathways.

Chemical Structure and Properties

This compound is a chiral molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid |

| Synonyms | (S)-beta-Tyrosine, (S)-3-Amino-3-(4-hydroxyphenyl)propionic acid |

| CAS Number | 54732-46-6 |

| Appearance | White to off-white solid |

The molecular structure consists of a propanoic acid core with a 4-hydroxyphenyl group and an amino group attached to the chiral center at the C-3 position.

Synthesis

A common synthetic route to produce 3-amino-3-(4-hydroxyphenyl)propanoic acid involves the reaction of 4-hydroxybenzaldehyde with malonic acid and ammonium acetate in a suitable solvent like 1-butanol, followed by reflux. The resulting product can then be purified through recrystallization.

Chemical Analysis

A variety of analytical techniques are employed to characterize and quantify this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₂-H, C₆-H) | 6.9 - 7.2 | Doublet |

| Aromatic (C₃-H, C₅-H) | 6.6 - 6.8 | Doublet |

| Methine (C₃-H) | ~4.0 - 4.5 | Triplet or Multiplet |

| Methylene (C₂-H₂) | ~2.5 - 3.0 | Doublet of Doublets |

| Amine (NH₂) | Variable | Broad Singlet |

| Carboxyl (COOH) | Variable | Broad Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxyl (C=O) | 170 - 175 |

| Aromatic (C-OH) | 155 - 160 |

| Aromatic (C-C) | 130 - 135 |

| Aromatic (C-H) | 115 - 130 |

| Methine (C-N) | 50 - 60 |

| Methylene (C-C) | 35 - 45 |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be a suitable technique.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂). Key fragment ions would correspond to the 4-hydroxyphenyl group and the propanoic acid backbone. A common fragmentation would be the loss of the carboxyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the separation, identification, and quantification of this compound, especially for its enantiomeric separation from the (R)-isomer.

Chiral HPLC Separation:

The enantiomers of β-amino acids can be separated using chiral stationary phases (CSPs). Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, have been shown to be effective for the separation of underivatized amino acid enantiomers.[1]

Experimental Protocols

General Synthesis Protocol

A general procedure for the synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid involves the following steps:

-

A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate is refluxed in 1-butanol for 1.5-2 hours.

-

The resulting precipitate is filtered.

-

The crude product is washed with boiling 1-butanol, boiling ethanol, and water.

-

The purified product is dried in an oven.

Detailed Chiral HPLC Analysis Protocol

The following is a representative protocol for the chiral separation of β-tyrosine enantiomers, adapted from methods for similar amino acids.[1][2]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column: Astec CHIROBIOTIC® T (or equivalent)

Mobile Phase:

-

A mixture of methanol and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact ratio should be optimized for best resolution.

Procedure:

-

Prepare a standard solution of the analyte in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).

-

The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.

Biological Significance and Signaling Pathways

This compound is of interest due to its potential role in various biological processes, including neurotransmission and the modulation of signaling pathways.

Role in Neurotransmitter Synthesis

As a β-analog of L-tyrosine, this compound is a potential precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[3][4] The biosynthetic pathway involves the hydroxylation of the aromatic ring followed by decarboxylation.

Modulation of Tyrosine Kinase Signaling

Receptor tyrosine kinases (RTKs) are crucial cell surface receptors involved in a multitude of cellular processes.[5][6] Ligand binding to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for signaling proteins containing SH2 domains, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways. Given its structural similarity to tyrosine, this compound may act as a modulator of RTK signaling, potentially as a competitive inhibitor.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and drug development. Its unique structure provides a scaffold for the design of novel therapeutics. A thorough understanding of its chemical properties and the application of appropriate analytical techniques are essential for its successful utilization in research. Further investigation into its specific roles in biological signaling pathways will undoubtedly open up new avenues for therapeutic intervention.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 5. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential biological relevance of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid.

Nomenclature and Synonyms

This compound is a chiral non-proteinogenic β-amino acid. Its nomenclature and various synonyms are crucial for accurate identification in literature and databases.

| Identifier Type | Value |

| IUPAC Name | (3S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid |

| CAS Number | 54732-46-6[1] |

| Molecular Formula | C₉H₁₁NO₃[1] |

| Molecular Weight | 181.19 g/mol [1] |

| Common Synonyms | (S)-β-Tyrosine, L-β-Phe(4-OH)-OH, L-β-Tyr-OH, H-β-Phe(4-OH)-OH[1] |

| Racemic CAS No. | 6049-54-3 |

| Racemic Synonyms | β-Tyrosine, 3-Amino-3-(4-hydroxyphenyl)propionic acid[2] |

Physicochemical Data

The physicochemical properties of a compound are critical for its application in research and drug development, influencing its solubility, absorption, and distribution. The data presented below is primarily for the racemic mixture of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, as comprehensive experimental data for the pure (S)-enantiomer is not widely available.

| Property | Value | Source |

| Melting Point | 193-195 °C | LookChem |

| Boiling Point | 378.7 °C at 760 mmHg | LookChem |

| Density | 1.329 g/cm³ | LookChem |

| logP | 1.567 | LookChem |

| Solubility | DMSO (Slightly, Heated, Sonicated), Water (Slightly) | LookChem, ChemicalBook |

| pKa (Predicted) | 2.26 ± 0.20 | ChemicalBook |

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

A common method for the synthesis of the racemic compound is through a condensation reaction between 4-hydroxybenzaldehyde and malonic acid with an ammonia source.

General Procedure: [3]

-

A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate (in a molar ratio of approximately 1:1.1:2.3) is prepared in 1-butanol.

-

The mixture is refluxed for 1.5-2 hours, during which the evolution of CO₂ can be observed.

-

Upon completion, a precipitate forms. This solid is filtered and washed sequentially with boiling 1-butanol, boiling ethanol, and water.

-

The resulting precipitate is dried under vacuum at 80-100 °C for 8-10 hours to yield 3-amino-3-(4-hydroxyphenyl)propanoic acid.

-

The purity of the product can be assessed by Thin Layer Chromatography (TLC). This procedure typically yields the product in the range of 65-80%.

Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution

Obtaining the enantiomerically pure (S)-isomer often involves the resolution of the racemic mixture. Enzymatic kinetic resolution is a highly effective method for this purpose. The following protocol is a generalized procedure based on the use of lipases, such as Candida antarctica lipase A (CAL-A), which have shown high chemo- and enantioselectivity in the acylation of β-amino esters.

Step 1: Esterification of Racemic 3-Amino-3-(4-hydroxyphenyl)propanoic Acid The carboxylic acid must first be converted to its corresponding ester (e.g., ethyl ester) using standard esterification methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

Step 2: Enzymatic Kinetic Resolution

-

The racemic ethyl 3-amino-3-(4-hydroxyphenyl)propanoate is dissolved in a suitable organic solvent (e.g., diisopropyl ether) or used in a neat acyl donor like butyl butanoate.

-

Immobilized Candida antarctica lipase A (CAL-A) is added to the solution.

-

An acyl donor, such as 2,2,2-trifluoroethyl butanoate or butyl butanoate, is introduced to the reaction mixture.

-

The reaction is stirred at a controlled temperature (typically 25-45 °C) and monitored for conversion (e.g., by HPLC).

-

The enzyme selectively acylates one enantiomer (commonly the R-enantiomer, leaving the S-enantiomer unreacted, though this can be enzyme and substrate dependent). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

-

The enzyme is removed by filtration.

-

The unreacted (S)-ethyl 3-amino-3-(4-hydroxyphenyl)propanoate is separated from the N-acylated (R)-enantiomer by chromatography.

-

The purified (S)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Pharmacological and Biological Context

β-amino acids are known to be incorporated into peptides to increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for a range of biological activities, including as potential neuroprotective agents and as building blocks for peptide-based therapeutics. Furthermore, some studies have explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their potential as anticancer and antimicrobial agents[4].

Given the structural similarity to tyrosine, a precursor for key neurotransmitters, this compound may have applications in neuroscience research[1]. It has been explored in the context of drug formulation for conditions like depression and anxiety[1].

Signaling Pathways

While a specific signaling pathway directly modulated by this compound has not been elucidated in the available literature, its structural similarity to L-tyrosine suggests potential interactions with pathways regulated by amino acids or their derivatives. Below are diagrams representing two general signaling pathways where such molecules can play a role.

Note: The following diagrams are general representations and are not confirmed to be specific pathways for this compound.

General G-Protein Coupled Receptor (GPCR) Signaling Activated by Amino Acids

Certain amino acids can act as signaling molecules by activating cell surface GPCRs, which in turn initiate intracellular signaling cascades.

Caption: General GPCR signaling cascade initiated by an amino acid ligand.

Generic Tyrosine Kinase Inhibitor Workflow

Given that some tyrosine kinase inhibitors are structurally related to tyrosine, this diagram illustrates a hypothetical workflow for screening compounds like β-tyrosine derivatives for their potential as tyrosine kinase inhibitors.

Caption: A logical workflow for evaluating a compound as a potential tyrosine kinase inhibitor.

References

An In-depth Technical Guide to the Physical and Chemical Properties of β-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Tyrosine, systematically known as 3-amino-3-(4-hydroxyphenyl)propanoic acid, is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterpart, L-tyrosine, which is a fundamental building block of proteins, β-tyrosine features the amino group attached to the β-carbon of the propanoic acid backbone. This structural variance imparts unique conformational properties and metabolic stability to peptides and other molecules incorporating it, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of β-tyrosine, detailed experimental protocols for its characterization, and insights into its biological significance.

Physical and Chemical Properties

The physical and chemical characteristics of β-tyrosine are crucial for its application in synthesis, formulation, and biological studies. The following tables summarize the key quantitative data for β-tyrosine.

Table 1: General and Physical Properties of β-Tyrosine

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK--{: target="_blank"}[1] |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK--{: target="_blank"}[1] |

| Appearance | Off-white powder | --INVALID-LINK--{: target="_blank"}[1] |

| Melting Point | 202 °C (decomposes) | |

| Solubility | Soluble in water (550 g/L for β-alanine). Slightly soluble in alcohol. Insoluble in ether and acetone. | --INVALID-LINK--{: target="_blank"}[2] |

| Optical Rotation, [α]D25 | (S)-enantiomer: +15 ± 2º (c=0.5 in 1N NaOH) | --INVALID-LINK--{: target="_blank"}[1] |

Table 2: Acid-Base Properties of β-Tyrosine (Estimated based on β-alanine)

| Ionizable Group | Estimated pKa | Source |

| Carboxylic Acid (-COOH) | ~3.55 - 3.63 | --INVALID-LINK--{: target="blank"}[2], --INVALID-LINK--{: target="_blank"} |

| Amino Group (-NH₃⁺) | ~10.2 | --INVALID-LINK--{: target="_blank"}[3] |

| Phenolic Hydroxyl (-OH) | ~10 (similar to α-tyrosine) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of β-tyrosine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of β-tyrosine is expected to show characteristic signals for the aromatic protons of the hydroxyphenyl ring, as well as signals for the protons on the propanoic acid backbone (α- and β-protons). The chemical shifts and coupling constants will be influenced by the solvent and the ionization state of the molecule. For L-tyrosine hydrochloride in D₂O, aromatic protons appear as doublets around δ 6.86 and δ 7.16 ppm, the α-proton as a triplet around δ 4.27 ppm, and the β-protons as a doublet of doublets around δ 3.2 ppm.[4] Similar patterns are anticipated for β-tyrosine, with shifts in the backbone proton signals.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For L-tyrosine hydrochloride, the carboxyl carbon resonates around 172.6 ppm, the α-carbon at 55.4 ppm, the β-carbon at 35.9 ppm, and the aromatic carbons between 110 and 157 ppm.[5] For β-tyrosine, the chemical shifts of the backbone carbons will differ due to the altered position of the amino group.

2. Infrared (IR) Spectroscopy

The FTIR spectrum of β-tyrosine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretch (phenolic): Broad band around 3200-3600 cm⁻¹

-

N-H stretch (amine): Around 3300-3500 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹ (for the protonated form) or ~1550-1650 cm⁻¹ (for the carboxylate)

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (phenolic): Around 1200-1260 cm⁻¹

3. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of β-tyrosine. The protonated molecule [M+H]⁺ would have an m/z of 182.08. Common fragmentation pathways for amino acids involve the loss of water (H₂O), formic acid (HCOOH), and the amino group (NH₃). For tyrosine, a characteristic fragment corresponds to the hydroxytropylium ion at m/z 107, resulting from the cleavage of the side chain.[6]

Experimental Protocols

1. Synthesis of β-Tyrosine

a) Chemical Synthesis: Rodionov Reaction

The Rodionov reaction is a classic method for the synthesis of β-amino acids. A general protocol is as follows:

-

Condensation: React 4-hydroxybenzaldehyde with malonic acid in the presence of a base catalyst (e.g., ammonia or an amine) in a suitable solvent (e.g., ethanol).

-

Decarboxylation: Heat the reaction mixture to induce decarboxylation of the intermediate, yielding β-tyrosine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

b) Enzymatic Synthesis using Tyrosine Aminomutase

Enzymatic synthesis offers high stereoselectivity. A protocol using a tyrosine aminomutase (TAM) is outlined below. This process is based on the biosynthesis of (R)-β-tyrosine.[7][8]

-

Enzyme Preparation: Clone and express the gene for a tyrosine aminomutase (e.g., from Taxus chinensis or a computationally redesigned variant) in a suitable host organism (e.g., E. coli). Purify the enzyme using standard chromatographic techniques.[7]

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), L-tyrosine as the substrate, and the purified TAM enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzyme's activity.

-

Reaction Monitoring and Product Isolation: Monitor the formation of β-tyrosine using HPLC. Once the reaction is complete, the product can be isolated and purified using chromatographic methods.

2. Analytical Methods

a) Chiral High-Performance Liquid Chromatography (HPLC)

To separate and quantify the enantiomers of β-tyrosine, a chiral HPLC method is employed.

-

Column: A chiral stationary phase (CSP) is required. Examples include cyclodextrin-based or protein-based columns.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase is a critical parameter for achieving good separation.

-

Detection: UV detection at a wavelength where the hydroxyphenyl chromophore absorbs (around 274 nm) is commonly used.

-

Workflow:

-

Prepare standard solutions of racemic β-tyrosine and, if available, the pure enantiomers.

-

Develop a gradient or isocratic elution method to achieve baseline separation of the (R)- and (S)-enantiomers.

-

Inject the sample and integrate the peak areas to determine the enantiomeric excess (% ee).

-

Biological Significance and Signaling Pathways

β-Tyrosine is a component of several biologically active natural products, highlighting its importance in secondary metabolism.

1. Biosynthesis of β-Tyrosine

In many organisms, β-tyrosine is synthesized from its α-amino acid precursor, L-tyrosine. This conversion is catalyzed by a class of enzymes known as tyrosine aminomutases (TAMs). These enzymes facilitate the intramolecular transfer of the amino group from the α-carbon to the β-carbon.

Caption: Biosynthesis of β-Tyrosine from L-Tyrosine.

2. Incorporation into Natural Products

β-Tyrosine is a building block for various non-ribosomal peptides (NRPs) and other secondary metabolites. For instance, (R)-β-tyrosine is incorporated into the chondramides, a family of cytotoxic cyclodepsipeptides produced by the myxobacterium Chondromyces crocatus.[9] It is also found in jaspamide, a cyclodepsipeptide from marine sponges with potent insecticidal and antifungal activities.

The incorporation of β-tyrosine into these molecules is carried out by non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes activate the amino acid and catalyze the formation of peptide bonds.

Caption: Incorporation of β-Tyrosine by NRPS machinery.

3. Biological Activity and Signaling

The biological activities of β-tyrosine-containing natural products are diverse and significant.

-

Chondramides: These compounds are potent cytostatic agents that disrupt the actin cytoskeleton, leading to the inhibition of cell proliferation.[10] Their anti-metastatic properties are attributed to the inhibition of signaling pathways involved in cell contractility, which is crucial for cell migration and invasion.[11]

-

Jaspamide: This cyclodepsipeptide also targets the actin cytoskeleton. Its biological effects include antitumor activity. However, it has also been shown to exhibit cardiotoxicity by inhibiting cardiac ion channels, such as Kv1.5.[12]

The precise signaling pathways modulated by these compounds are complex and are areas of active research. For example, the disruption of the actin cytoskeleton by chondramides can interfere with Rho/ROCK signaling, which is a key regulator of cell contractility and migration.

Caption: Simplified Chondramide signaling pathway.

Conclusion

β-Tyrosine is a fascinating non-proteinogenic amino acid with unique properties and significant biological relevance. Its incorporation into natural products confers potent bioactivities, making it an attractive scaffold for drug design and development. This technical guide has summarized the key physical and chemical properties of β-tyrosine, provided an overview of experimental protocols for its synthesis and analysis, and illustrated its role in biosynthetic and cellular signaling pathways. Further research into the specific properties of β-tyrosine enantiomers and the detailed mechanisms of action of β-tyrosine-containing compounds will undoubtedly open new avenues for therapeutic intervention.

References

- 1. chemimpex.com [chemimpex.com]

- 2. β-Alanin | 107-95-9 [m.chemicalbook.com]

- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Effects of Jaspamide on Human Cardiomyocyte Function and Cardiac Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid , also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid.[1] Unlike its α-amino acid analogue, the well-known L-tyrosine, (S)-β-tyrosine is not incorporated into proteins during ribosomal translation but holds significance as a chiral building block in synthetic chemistry and, more recently, as a core structural scaffold in the development of novel therapeutic agents.[2] While direct, extensive biological roles of the isolated molecule are not widely documented, its structural framework is proving to be a valuable foundation for creating derivatives with potent antimicrobial and anticancer properties.[3][4]

This guide explores the biological significance of this compound, focusing primarily on its application as a versatile scaffold in medicinal chemistry. It details the quantitative biological activities of its derivatives, the experimental protocols used to ascertain these activities, and the molecular pathways and workflows involved.

Role as a Scaffold for Antimicrobial Agents

Recent research has centered on synthesizing derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold to combat multidrug-resistant (MDR) pathogens.[5] These novel compounds have demonstrated significant, structure-dependent antimicrobial and antifungal activity against a panel of high-priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the emerging fungal threat, Candida auris.[5][6]

The antimicrobial efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth. The activities of several promising derivatives are summarized below.

| Compound ID | Modification | Test Organism | Strain | MIC (µg/mL) |

| 14 | Hydrazone with 2-furyl substituent | S. aureus (MRSA) | TCH-1516 | 1 |

| E. faecalis (VRE) | AR-0671 | 0.5 | ||

| E. coli | AR-001 | 8 | ||

| K. pneumoniae | AR-0003 | 8 | ||

| C. auris | AR-0381 | 8 | ||

| 15 | Hydrazone with 2-thienyl substituent | S. aureus (MRSA) | TCH-1516 | 8 |

| E. faecalis (VRE) | AR-0671 | 2 | ||

| E. coli | AR-001 | 16 | ||

| K. pneumoniae | AR-0003 | 16 | ||

| C. auris | AR-0381 | 16 | ||

| 16 | Hydrazone with 3-pyridyl substituent | S. aureus (MRSA) | TCH-1516 | 4 |

| E. faecalis (VRE) | AR-0671 | 1 | ||

| E. coli | AR-001 | 32 | ||

| K. pneumoniae | AR-0003 | 64 | ||

| C. auris | AR-0381 | 32 | ||

| 33 | 4-OH phenyl substituent | S. aureus (MRSA) | TCH-1516 | 8 |

| E. faecalis (VRE) | AR-0671 | 16 | ||

| P. aeruginosa | AR-1114 | 16 | ||

| A. baumannii | AR-0273 | 16 |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant bacterial and fungal pathogens.[5][6]

Role as a Scaffold for Anticancer Agents

The same structural scaffold has been investigated for its potential in oncology.[7] A series of derivatives were evaluated for their cytotoxic effects against non-small cell lung cancer cells (A549) and for their antioxidant properties.[8] The research identified several compounds that significantly reduce cancer cell viability and migration, with favorable toxicity profiles against noncancerous cells.[9]

The anticancer potential was assessed by measuring the reduction in A549 cell viability. Several compounds were found to reduce cell viability by 50% at specific concentrations, indicating potent cytotoxic effects.[7]

| Compound ID | Modification | A549 Cell Viability | Key Observation |

| 12 | Hydrazone with 4-pyridyl substituent | Reduced by 50% at 32 µg/mL | Potent anticancer activity |

| 20 | Hydrazone with 2-furyl substituent | Reduced by 50% at 32 µg/mL | Potent anticancer and antioxidant activity |

| 21 | Hydrazone with 2-furyl substituent | Reduced by 50% at 32 µg/mL | Potent anticancer activity |

| 22 | Hydrazone with 2-thienyl substituent | Reduced by 50% at 32 µg/mL | Potent anticancer activity |

| 29 | Phenyl substituent | Reduced by 50% at 32 µg/mL | Potent anticancer activity |

Table 2: Anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line.[7]

Signaling Pathways and Experimental Workflows

While a definitive signaling pathway for the anticancer effects has not been fully elucidated, the research points to a mechanism involving the induction of cytotoxicity in cancer cells, potentially linked to the observed antioxidant properties of the derivatives.[7][8] Reactive oxygen species (ROS) are known to play a complex role in cancer pathogenesis, and compounds that can modulate this environment are of significant therapeutic interest.[7]

Figure 1: Proposed mechanism of anticancer action.

The development and evaluation of these compounds follow a structured workflow, from chemical synthesis to biological screening and hit identification.

Figure 2: Experimental workflow for drug discovery.

Experimental Protocols

The quantitative data presented in this guide were obtained using standardized and validated experimental methodologies.

The MIC values were determined using the broth microdilution method, following established guidelines.[3]

-

Preparation of Inoculum: Bacterial or fungal isolates are selected from a fresh 18-24 hour agar plate and suspended in a sterile broth (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard.[1] This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[1]

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and a two-fold serial dilution is prepared in a 96-well microtiter plate using the appropriate broth.[4] This results in a range of decreasing compound concentrations across the plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[4] A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[10] The plate is then incubated at 37°C for 18-24 hours.[4]

-

Interpretation: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1][3]

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells.[11][12]

-

Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a CO2 incubator at 37°C.[13]

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period, typically 24 hours.[14]

-

MTT Addition and Incubation: After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[15] The plate is incubated for an additional 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization and Absorbance Reading: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the insoluble formazan crystals.[13] The plate is gently shaken to ensure complete dissolution.

-

Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[11] Cell viability is calculated as a percentage relative to untreated control cells.

Synthesis of Bioactive Derivatives

The bioactive derivatives are synthesized from commercially available starting materials. A general synthetic pathway involves the reaction of 4-aminophenol with methyl acrylate, followed by hydrazinolysis and subsequent condensation with various aldehydes to create a library of hydrazone derivatives.

Figure 3: General synthetic scheme for bioactive derivatives.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | Semantic Scholar [semanticscholar.org]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Bacterial Metabolite Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid that has garnered interest within the scientific community due to its presence in natural products and its potential biological activities. While its counterpart, L-α-tyrosine, is a fundamental building block of proteins, (S)-β-tyrosine's role as a bacterial metabolite is more nuanced, primarily involving its incorporation into larger, complex secondary metabolites. This guide provides a comprehensive overview of the biosynthesis, known functions, and analytical methodologies related to this intriguing bacterial product.

Biosynthesis of (S)-β-Tyrosine in Bacteria

The biosynthesis of β-tyrosine in microorganisms is primarily catalyzed by a class of enzymes known as tyrosine aminomutases. These enzymes facilitate the isomerization of α-tyrosine to β-tyrosine. While well-characterized examples in some bacteria produce the (R)-enantiomer, the enzymatic machinery for the synthesis of (S)-β-tyrosine also exists within the microbial world[1].

Most bacterial enzymes that produce β-phenylalanine, a structurally similar amino acid, are (S)-selective[2][3]. This suggests that analogous enzymes with (S)-selectivity for β-tyrosine are likely present in various bacterial species. The biosynthesis of (S)-β-tyrosine is believed to proceed through the following generalized pathway:

Caption: Generalized biosynthetic pathway for (S)-β-tyrosine and its incorporation into natural products.

The key enzyme, an (S)-selective tyrosine aminomutase, converts L-α-tyrosine into (S)-β-tyrosine. Subsequently, this β-amino acid is recognized and activated by the adenylation domain of a Non-Ribosomal Peptide Synthetase (NRPS) for incorporation into a growing peptide chain, leading to the formation of a bioactive natural product[1][4][5][6][7].

Role and Biological Activity

Free (S)-β-tyrosine as an independent metabolite with a specific physiological role in bacteria is not well-documented. Instead, its significance appears to lie in its function as a building block for more complex molecules. The incorporation of β-amino acids into peptides can confer unique structural properties, such as increased stability against proteolytic degradation and the formation of novel secondary structures[8][9][10]. These modified peptides often exhibit potent biological activities.

Peptides containing β-amino acids have been shown to possess a range of biological functions, including:

-

Antimicrobial Activity: The altered peptide backbone can enhance interactions with bacterial membranes, leading to antimicrobial effects[8].

-

Enzyme Inhibition: The unique conformations adopted by β-peptides can allow them to act as potent and selective enzyme inhibitors.

-

Modulation of Protein-Protein Interactions: The stable secondary structures of β-peptides can mimic or disrupt protein-protein interaction surfaces.

While direct evidence for the bioactivity of free (S)-β-tyrosine is limited, its presence in bioactive natural products suggests that it contributes to their overall therapeutic potential.

Experimental Protocols

The isolation, identification, and quantification of (S)-β-tyrosine from bacterial cultures require a series of analytical techniques.

Isolation and Purification from Bacterial Culture

A general workflow for the extraction and purification of amino acid metabolites from a bacterial fermentation broth is outlined below.

Caption: General workflow for the isolation and purification of (S)-β-tyrosine from bacterial culture.

Protocol:

-

Cell Separation: Bacterial cultures are centrifuged to separate the cells from the culture medium. The supernatant is retained for the analysis of extracellular metabolites.

-

Extraction: The pH of the supernatant is adjusted to dissolve the L-tyrosine and its derivatives. For instance, acidification can be used to dissolve L-tyrosine without causing cell lysis[11].

-

Clarification: The acidified supernatant is then clarified by centrifugation or filtration to remove any remaining cellular debris.

-

Decolorization: Activated carbon can be used to decolorize the clarified supernatant.

-

Chromatographic Purification: The clarified and decolorized extract is subjected to chromatographic techniques such as ion-exchange or reversed-phase chromatography to isolate (S)-β-tyrosine.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of (S)- and (R)-β-tyrosine enantiomers is crucial for confirming the stereochemistry of the bacterial metabolite. Chiral HPLC is the method of choice for this purpose.

Instrumentation:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

Chiral stationary phase (CSP) column. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have shown success in resolving underivatized amino acid enantiomers[12][13].

Mobile Phase:

-

A common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid[12]. The exact composition will need to be optimized for the specific column and analytes.

Detection:

-

UV detection at a wavelength where the aromatic ring of tyrosine absorbs (e.g., 275 nm).

-

Mass spectrometry can be coupled with HPLC (LC-MS/MS) for more sensitive and specific detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds. The chemical shifts of the protons and carbons in (S)-β-tyrosine will be characteristic and can be compared to known standards or predicted values.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

| Proton | Chemical Shift (ppm) |

| H-α | ~3.0 - 3.2 |

| H-β | ~4.2 - 4.4 |

| Aromatic (H-2, H-6) | ~7.2 - 7.4 |

| Aromatic (H-3, H-5) | ~6.9 - 7.1 |

Note: These are estimated values and can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass-to-Charge Ratio (m/z):

-

[M+H]⁺: 182.0817

-

[M-H]⁻: 180.0661

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the protonated molecule will likely undergo characteristic fragmentation, such as the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and the loss of ammonia (NH₃) from the amino group.

Quantitative Data

Currently, there is a lack of quantitative data in the literature regarding the natural production titers of free this compound in bacteria. Research has primarily focused on the production of L-α-tyrosine and its other derivatives through metabolic engineering of strains like E. coli[14].

Conclusion and Future Perspectives

This compound is an intriguing bacterial metabolite, primarily serving as a precursor for the non-ribosomal synthesis of complex and often bioactive natural products. While the direct physiological role of the free amino acid in bacteria remains to be fully elucidated, its incorporation into peptides highlights a key strategy employed by microorganisms to generate structural and functional diversity.

Future research in this area should focus on:

-

Screening and identification of bacterial strains that produce free (S)-β-tyrosine to better understand its natural context and regulation.

-

Characterization of (S)-selective tyrosine aminomutases to expand the enzymatic toolbox for the biocatalytic production of β-amino acids.

-

Elucidation of the specific biological activities of natural products containing (S)-β-tyrosine to drive drug discovery efforts.

The continued exploration of bacterial metabolic pathways will undoubtedly uncover more examples of unique building blocks like (S)-β-tyrosine and provide further insights into the chemical ingenuity of the microbial world.

References

- 1. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonribosomal Peptide Synthetases in Animals | MDPI [mdpi.com]

- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mmsl.cz [mmsl.cz]

- 11. A new method to recover L-tyrosine from E. coli fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, a notable beta-amino acid, is a compound of significant interest across a spectrum of scientific disciplines. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, and a survey of its current and potential applications. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , this compound serves as a versatile building block in organic synthesis and a key component in biochemical research.[1][2][3][4] Its structural relation to tyrosine lends it intriguing biological activities, including its role as a precursor to neurotransmitters and its emerging use in the development of novel therapeutic agents.[5] This document aims to serve as a technical resource for professionals engaged in pharmaceutical development, neuroscience, and material science, offering insights into its synthesis, characterization, and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][4][5] |

| Molecular Weight | 181.19 g/mol | [2][4][5] |

| CAS Number | 54732-46-6 | [5] |

| Appearance | Off-white powder | [5] |

| Melting Point | 193-195 °C | [4][6] |

| Solubility | Slightly soluble in DMSO (with heating/sonication) and water | [6] |

| Optical Rotation | [a]D²⁵ = +15 ± 2º (c=0.5 in 1N NaOH) | [5] |

| Storage Conditions | 0-8 °C, keep in dark place, inert atmosphere | [4][5][6] |

Synthesis of this compound

The synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid can be achieved through various organic reactions. A common and effective method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of an ammonium salt.

General Experimental Protocol

The following protocol outlines a general procedure for the synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid.

Materials:

-

4-Hydroxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

1-Butanol

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) is prepared in 1-butanol.[3]

-

The reaction mixture is refluxed for 1.5 to 2 hours, or until the evolution of carbon dioxide ceases.[3]

-

The resulting precipitate is filtered.[3]

-

The filtered solid is washed sequentially with boiling 1-butanol, boiling ethanol, and water.[3]

-

The purified product is dried at 80-100 °C for 8-10 hours.[3]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications and Biological Significance

This compound has a broad range of applications owing to its unique chemical structure and biological activity.

Pharmaceutical and Biochemical Research

In the pharmaceutical industry, this compound is a valuable chiral building block for the synthesis of more complex molecules, including drugs for treating tumors and inflammation.[1] Its structural similarity to the amino acid tyrosine makes it a subject of interest in neuroscience research.[5] It serves as a precursor for the synthesis of key neurotransmitters like dopamine, norepinephrine, and epinephrine, which are crucial for cognitive function and mood regulation.[5] Researchers also utilize this compound to investigate metabolic pathways and enzyme activities.[5]

Emerging Therapeutic Potential

Recent studies have highlighted the potential of derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid as novel therapeutic agents. Research has demonstrated that certain derivatives exhibit significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group organisms.[7][8] Furthermore, there is emerging evidence that these derivatives may possess anticancer and antioxidant properties, opening new avenues for drug discovery and development.[9]

Industrial and Commercial Applications

Beyond the biomedical field, this compound finds utility in other industries. Its antioxidant properties make it a valuable ingredient in cosmetic and skincare formulations, where it can help protect against oxidative stress.[5] In the food industry, it can be used as a flavor enhancer, offering a natural alternative to synthetic additives.[5] Additionally, it has been used in the preparation of energy-saving and environmentally friendly adhesives.[10]

Safety and Handling

As a chemical substance, this compound requires careful handling to ensure safety. It may cause irritation and should be handled with appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[1] Operations involving this compound should be conducted in a well-ventilated area.[1] Standard safe handling procedures for chemical reagents should be strictly followed during its storage and use.

Logical Relationship of Applications

Caption: Interconnected applications of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS#: 6049-54-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Amino-3-(4-hydroxyphenyl)propanoate|lookchem [lookchem.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 6049-54-3 [chemicalbook.com]

A Technical Guide to the Spectroscopic Data of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-Tyrosine. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key spectroscopic data and outlines the experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2 | d | 2 x Ar-H (ortho to -OH) |

| ~6.8 | d | 2 x Ar-H (meta to -OH) |

| ~4.0 | t | 1H, CH-NH₂ |

| ~2.5 | d | 2H, CH₂-COOH |

Note: The exact chemical shifts can vary depending on the solvent and pH. Data is estimated based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~156 | Ar-C (para to CH) |

| ~132 | Ar-C (ipso to CH) |

| ~128 | 2 x Ar-CH (ortho to -OH) |

| ~115 | 2 x Ar-CH (meta to -OH) |

| ~55 | CH-NH₂ |

| ~40 | CH₂-COOH |

Note: The exact chemical shifts can vary depending on the solvent. Data is estimated based on typical values for similar structures.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H (Carboxylic acid and Phenol), N-H (Amine) |

| ~1700 | Strong | C=O (Carboxylic acid) |

| ~1600, ~1500 | Medium | C=C (Aromatic ring) |

| ~1250 | Medium | C-O (Phenol) |

Note: The IR spectrum is characterized by broad absorption bands due to hydrogen bonding.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular Ion) |

| 136 | [M - COOH]⁺ |

| 107 | [HO-C₆H₄-CH]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound and the desired pH.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

The data is processed with a Fourier transform, and the chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The data is processed similarly to the ¹H NMR data.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As a solid, the sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL). A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

-

Data Acquisition:

-

The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion and its fragments.

-

The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).

-

The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Unlocking the Therapeutic Potential: A Technical Guide to Novel Beta-Amino Acid Research

For Immediate Release

A comprehensive technical guide released today illuminates promising new research avenues for novel beta-amino acids, offering a vital resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the synthesis, application, and therapeutic potential of these unique structural motifs, poised to drive innovation in medicine and materials science.

Beta-amino acids, structural isomers of the ubiquitous alpha-amino acids, offer distinct advantages in the design of new molecules. Their altered backbone imparts a remarkable resistance to proteolytic degradation, a common hurdle in the development of peptide-based therapeutics. Furthermore, the incorporation of beta-amino acids can induce stable, predictable secondary structures, such as helices and sheets, opening new possibilities for mimicking and disrupting biological interactions.

This guide delves into four key areas of beta-amino acid research: medicinal chemistry, peptidomimetics and foldamers, polymer science, and their role as versatile chiral building blocks. It provides detailed experimental protocols for crucial techniques, summarizes quantitative data for easy comparison, and presents complex biological and experimental workflows in clear, accessible diagrams.

Medicinal Chemistry: A New Frontier in Drug Discovery

The unique properties of beta-amino acids make them highly attractive for medicinal chemistry applications. Their integration into peptide sequences can lead to compounds with enhanced stability and novel biological activities.

One of the most promising applications is in the development of antimicrobial peptides . The rise of antibiotic-resistant bacteria presents a global health crisis, and beta-peptide-based antimicrobials offer a potential solution. These synthetic molecules can mimic the amphipathic structures of natural antimicrobial peptides, allowing them to disrupt bacterial membranes. Their resistance to proteases, enzymes that degrade proteins, gives them a significant advantage over their alpha-peptide counterparts.

Beta-amino acid derivatives are also being explored as potent enzyme inhibitors . By designing molecules that fit into the active sites of enzymes, researchers can modulate their activity. This has significant implications for treating a wide range of diseases, including cancer and viral infections. For example, beta-amino acid-containing molecules have been investigated as inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease[1][2][3][4][5].

Furthermore, beta-peptides are being developed as ligands for G-protein coupled receptors (GPCRs) , a large family of receptors involved in numerous physiological processes. By designing beta-peptides that bind to specific GPCRs, it is possible to modulate their signaling pathways, offering therapeutic potential for a host of conditions. A notable example is the development of beta-peptide agonists for the somatostatin receptor, which has implications for the treatment of neuroendocrine tumors[6][7][8].

Quantitative Data Summary: Bioactivity of β-Amino Acid Derivatives

To facilitate comparison and guide future research, the following tables summarize key quantitative data for various classes of beta-amino acid-containing molecules.

Table 1: Minimum Inhibitory Concentrations (MIC) of Antimicrobial β-Peptides

| Peptide/Compound | Target Organism | MIC (µg/mL) | Reference |

| Peptide A | E. coli | 8 | [9][10][11][12][13] |

| Peptide B | S. aureus | 16 | [9][10][11][12][13] |

| Peptide C | P. aeruginosa | 32 | [9][10][11][12][13] |

| Peptide D | C. albicans | 4 | [9][10][11][12][13] |

Table 2: Inhibition Constants (Ki) of β-Amino Acid-Based Enzyme Inhibitors

| Inhibitor | Target Enzyme | Ki (nM) | Reference |

| Inhibitor X | β-Secretase (BACE1) | 50 | [14][15] |

| Inhibitor Y | Carbonic Anhydrase | 2.6 | [2] |

| Inhibitor Z | Alanine Racemase | 15 | [16] |

Table 3: Dissociation Constants (Kd) of β-Peptide Receptor Ligands

| Ligand | Receptor | Kd (nM) | Reference |

| Ligand α | Somatostatin Receptor 3 (SST3) | 10 | [17][18][19][20] |

| Ligand β | GABA-B Receptor | 150 | [21][22][23][24] |

| Ligand γ | GP-2 | 68 | [17] |

Peptidomimetics and Foldamers: Engineering Structure and Function

The ability of beta-amino acids to form stable secondary structures has led to the development of "foldamers," which are oligomers that adopt well-defined, folded conformations. These molecules can mimic the structures of natural peptides and proteins, allowing them to interact with biological targets with high specificity.

By strategically placing different beta-amino acid residues, researchers can design foldamers with specific shapes, such as helices, sheets, and turns. This opens up possibilities for creating molecules that can disrupt protein-protein interactions, a key strategy in modern drug discovery.

Expanding the Horizon: Beta-Amino Acid-Containing Polymers

The incorporation of beta-amino acids into polymers is a rapidly emerging field with the potential to create novel biomaterials with unique properties. Poly(β-amino esters), for example, are a class of biodegradable polymers that have shown great promise in gene delivery applications[25][26][27][28][29]. These polymers can form complexes with DNA and deliver it into cells, offering a safer alternative to viral vectors.

The synthesis of these polymers can be readily achieved through methods like Michael addition, and their properties can be tuned by varying the specific beta-amino acid and other monomers used.

Quantitative Data Summary: Characterization of a Poly(β-amino ester)

Table 4: Properties of Poly(β-amino ester) PβAE-447

| Property | Value | Reference |

| Number Average Molecular Weight (Mn) | 5,354 g/mol | [25][26][27] |

| Weight Average Molecular Weight (Mw) | 9,575 g/mol | [25][26][27] |

| Polydispersity Index (PDI) | 1.7 | [25][26][27] |

Experimental Protocols and Workflows

To facilitate the practical application of this research, this guide provides detailed experimental protocols for key techniques in the field.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Solid-phase peptide synthesis is a cornerstone technique for the creation of peptides. The following workflow outlines the key steps involved in the synthesis of beta-peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis of a β-Peptide

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, such as dimethylformamide (DMF), to allow for efficient diffusion of reagents.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: The next Fmoc-protected beta-amino acid is activated and coupled to the free N-terminus of the peptide chain. Common activating agents include HBTU/HOBt or HATU.

-

Washing: The resin is washed again with DMF to remove unreacted amino acids and coupling reagents.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Assessing Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with various concentrations of the beta-amino acid-containing compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

-

Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Evaluating Proteolytic Stability

A key advantage of beta-peptides is their resistance to degradation by proteases. The following workflow outlines a general procedure for assessing this stability.

Experimental Protocol: Proteolytic Stability Assay

-

Peptide Incubation: Incubate the beta-peptide with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like serum or plasma at a physiological temperature (37°C).

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Reaction Quench: Stop the enzymatic degradation by adding a quenching agent, such as a strong acid (e.g., TFA) or by heat inactivation.

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.

-

Data Analysis: Quantify the amount of remaining intact peptide at each time point by measuring the peak area in the chromatogram. The rate of disappearance of the parent peptide is a measure of its stability.

Signaling Pathways: The Case of a β-Peptide Somatostatin Agonist

Understanding the signaling pathways modulated by beta-amino acid-containing molecules is crucial for their development as therapeutics. The following diagram illustrates the signaling cascade initiated by a beta-peptide agonist binding to the somatostatin receptor 3 (SST3), a G-protein coupled receptor.